molecular formula C25H21ClN4O3S B2403411 N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide CAS No. 391918-41-5

N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide

Cat. No.: B2403411
CAS No.: 391918-41-5
M. Wt: 492.98
InChI Key: UTAXESJTJIFWBE-UHFFFAOYSA-N
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Description

N-[[4-(3-Chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide is a synthetic small molecule featuring a 1,2,4-triazole core functionalized with phenacylsulfanyl, 3-chlorophenyl, and 3-methoxybenzamide groups. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmaceutical sciences, known for its diverse biological activities. Research into analogous 1,2,4-triazole derivatives has demonstrated their potential as antiviral agents . Furthermore, the incorporation of a benzamide moiety is a common strategy in drug design, as this group is present in compounds with documented biological activity; for instance, certain N-phenylbenzamide derivatives have been investigated for their antiviral properties against pathogens like the hepatitis B virus (HBV) . The structural features of this compound suggest it may be a valuable candidate for screening in assays targeting infectious diseases, as well as for investigating intracellular mechanisms involving host factors like APOBEC3G . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring all applicable institutional and regulatory guidelines are followed when handling this material.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3S/c1-33-21-12-5-9-18(13-21)24(32)27-15-23-28-29-25(30(23)20-11-6-10-19(26)14-20)34-16-22(31)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAXESJTJIFWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H21ClN4O3SC_{25}H_{21}ClN_{4}O_{3}S, with a molecular weight of 492.98 g/mol. The compound contains a triazole ring, which is known for its diverse biological activities, and a methoxybenzamide moiety that may enhance its pharmacological properties.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis and cell cycle arrest in various cancer cell lines. For example:

  • Study on Melanoma Cells : A related triazole derivative demonstrated selective cytotoxicity against melanoma cells (VMM917), inducing cell cycle arrest at the S phase and reducing melanin content significantly. This suggests potential as an alternative chemotherapeutic agent in melanoma therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been reported to possess antibacterial and antifungal activities. Specific findings include:

  • Antibacterial Screening : Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This indicates that this compound may also exhibit similar antibacterial effects .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Arrest : Evidence suggests that triazole derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The ability to induce apoptosis is critical for the anticancer activity of these compounds.
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease, which could contribute to their therapeutic potential .

Study 1: Anticancer Efficacy

In a study focusing on triazole derivatives, several compounds were synthesized and tested against human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. The results indicated that specific modifications in the triazole structure enhanced anticancer potency significantly .

Study 2: Antimicrobial Properties

Another investigation evaluated the antibacterial activity of various triazole derivatives against common pathogens. The findings revealed that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerTriazole DerivativesInduced apoptosis; cell cycle arrest
AntimicrobialSulfanyl TriazolesModerate to strong activity against S. typhi
Enzyme InhibitionVarious TriazolesInhibition of acetylcholinesterase and urease

Table 2: Case Study Results

StudyCell Line TestedIC50 (µM)Mechanism of Action
Melanoma StudyVMM91715Cell cycle arrest at S phase
Antibacterial StudyS. typhi20Bacterial growth inhibition

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide, have demonstrated promising antibacterial and antifungal properties. Research indicates that compounds with triazole moieties often exhibit significant activity against a range of microbial pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

The compound has also been evaluated for its anticancer potential . In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. A related study highlighted that specific triazole compounds exhibited cytotoxic effects on human cancer cell lines (e.g., HCT-116 and HeLa) with IC50 values below 100 μM . The mechanism of action often involves the disruption of cell cycle progression and induction of apoptotic pathways.

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor , which is crucial for inflammatory processes. This inhibition could lead to reduced production of leukotrienes, thus potentially alleviating conditions associated with chronic inflammation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups to enhance biological activity. For example, modifications to the triazole ring or the phenacyl group can significantly influence the compound's pharmacological profile. The ability to fine-tune these structures is critical for optimizing efficacy and reducing toxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives, including this compound, against various microbial strains. Results indicated that this compound exhibited superior activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another research project focusing on anticancer properties, derivatives similar to this compound were tested against multiple cancer cell lines. The findings suggested that these compounds could effectively inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

ApplicationActivity TypeReference(s)
AntimicrobialBacterial & Fungal
AnticancerCytotoxicity
Anti-inflammatory5-Lipoxygenase Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a 1,2,4-triazole core with multiple derivatives reported in the literature. Key structural variations among analogs include:

Compound Name / ID Substituents (Triazole Positions) Key Functional Groups Reference ID
Target Compound 4-(3-chlorophenyl), 5-phenacylsulfanyl, 3-(3-methoxybenzamidomethyl) –N–C–S, 3-methoxybenzamide, phenacylsulfanyl N/A
N-(trans-3-(4-(3-Chlorophenyl)-5-(5-ethoxypyridin-2-yl)-4H-1,2,4-triazol-3-yl)cyclobutyl)picolinamide 4-(3-chlorophenyl), 5-(5-ethoxypyridin-2-yl), 3-(cyclobutyl-picolinamide) Ethoxypyridine, picolinamide
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl), 3-sulfanyl-acetamide 4-Methoxyphenyl, acetamide
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide 4-benzyl, 5-methylsulfanyl, 3-(4-methoxybenzamidomethyl) Benzyl, methylsulfanyl
AS112 (2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-chlorophenyl)acetamide) 4-amino, 5-(2-pyridinyl), 3-sulfanyl-acetamide Pyridine, 3-chlorophenyl

Structural Insights :

  • The 3-chlorophenyl group (shared with AS112 and compound 12 ) enhances hydrophobic interactions in binding pockets.
  • Phenacylsulfanyl (target) vs. methylsulfanyl () or ethoxypyridine (): Phenacylsulfanyl may improve solubility or target affinity due to its larger aromatic system.
  • 3-Methoxybenzamide (target) vs. picolinamide () or acetamide (): The methoxy group could enhance membrane permeability compared to simpler amides.

Key Observations :

  • NF1442 (IC50 = 1.3 µM) demonstrates high potency against Ca²⁺-ATPase, likely due to its quinoline and piperazine substituents . The target compound’s phenacylsulfanyl group may similarly enhance binding to enzymatic pockets.

Comparison of Yields :

  • Compound 9 (): 84% yield .
  • Compound 12 (): 74% yield .
  • Compound 14 (): 103% yield (likely due to purification artifacts) .
Molecular Interactions
  • Hydrophobic Stabilization : AS112 () forms 12 hydrophobic interactions, with its 3-chlorophenyl and pyridine groups critical for binding . The target compound’s 3-chlorophenyl and phenacylsulfanyl moieties may exhibit similar stabilization.
  • –N–C–S Unit: Implicated in biological activity across triazole and thiazolidine derivatives (e.g., iNOS inhibition in ) .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 1,2,4-triazole core in N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide?

  • Methodology : The 1,2,4-triazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux conditions. For example, substituted phenylhydrazines can react with carbon disulfide to form intermediates, which are then alkylated to introduce sulfanyl groups like phenacylsulfanyl (as seen in analogous triazole derivatives) . Refluxing in ethanol with catalytic acetic acid (e.g., 12–24 hours at 80°C) is typical. Crystallization in mixed solvents (e.g., ethanol/dichloromethane) yields pure products.

Q. How can the molecular structure and crystallinity of this compound be validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond geometries and supramolecular interactions. For similar triazole derivatives, SC-XRD data revealed mean C–C bond lengths of 0.004 Å and R-factors < 0.05, ensuring high precision . Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) further assess phase purity and thermal stability.

Q. What spectroscopic techniques are suitable for characterizing the phenacylsulfanyl and methoxybenzamide substituents?

  • Methodology :

  • FT-IR : Identify ν(C=N) stretches (~1600 cm⁻¹) for the triazole ring and ν(S–C) (~650 cm⁻¹) for sulfanyl groups.
  • NMR : 1H^1H NMR shows methoxy protons at δ ~3.8–4.0 ppm and aromatic protons split by substituents (e.g., 3-chlorophenyl at δ ~7.2–7.5 ppm). 13C^13C NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error.

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorophenyl and phenacylsulfanyl groups influence biological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies using analogs with varied substituents. For example:

  • Replace 3-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antibacterial potency.
  • Modify the phenacylsulfanyl chain length to evaluate steric hindrance on target binding (e.g., microbial enzyme inhibition) .
  • Computational tools (e.g., molecular docking) predict interactions with targets like cytochrome P450 or bacterial topoisomerases.

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for 1,2,4-triazole derivatives?

  • Methodology :

  • In vitro assays : Standardize MIC (minimum inhibitory concentration) testing against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) to compare literature data.
  • Meta-analysis : Identify confounding variables (e.g., solvent polarity in assay media, bacterial strain variability) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antimicrobial efficacy. For example, lower bandgap (ΔE) may enhance reactivity .

Q. How can regioselective functionalization of the triazole ring be achieved to optimize pharmacokinetic properties?

  • Methodology :

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during sulfanyl or methylene modifications .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal handles (e.g., fluorophores) without disrupting the core structure.
  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while retaining lipophilicity for membrane permeability .

Q. What mechanistic insights explain the compound’s potential anti-inflammatory or antitumor activity?

  • Methodology :

  • Enzyme inhibition assays : Test against COX-2 (cyclooxygenase-2) or TNF-α (tumor necrosis factor-alpha) to quantify anti-inflammatory effects.
  • Apoptosis studies : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7, HeLa) .
  • ROS detection : Measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) to link oxidative stress to cytotoxicity.

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